molecular formula C8H13F3N2O B2718612 2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide CAS No. 1866482-48-5

2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide

Cat. No.: B2718612
CAS No.: 1866482-48-5
M. Wt: 210.2
InChI Key: UPFLPSBZAYPODU-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide is a chemical compound known for its unique properties and diverse applications in scientific research. It is characterized by the presence of a trifluoromethyl group and a piperidine ring, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of 2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 5-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide can be compared with other similar compounds such as:

    This compound: Similar in structure but with different substituents on the piperidine ring.

    This compound: Contains different functional groups, leading to variations in chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the piperidine ring, which imparts distinct properties and reactivity.

Biological Activity

2,2,2-Trifluoro-N-(5-methylpiperidin-3-yl)acetamide is a fluorinated compound notable for its unique structural features, including a trifluoromethyl group and a piperidine moiety. These characteristics enhance its lipophilicity and potential biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂F₃N₃O
  • Molecular Weight : Approximately 227.21 g/mol
  • Functional Groups : Trifluoromethyl group, amide bond

The presence of the trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration across cell membranes and interaction with various biological targets.

The mechanism of action of this compound involves its interaction with specific receptors and pathways within biological systems. The compound has been shown to modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its lipophilic nature allows it to effectively engage with membrane-bound proteins and receptors.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

  • Neuropharmacology :
    • The compound interacts with neurotransmitter receptors in the central nervous system (CNS), indicating potential use as a neuroactive agent.
    • Studies have shown it may influence mood and cognitive functions through modulation of receptor activity.
  • Receptor Interactions :
    • Binding assays demonstrate that the compound has affinity for various receptors, particularly those involved in pain modulation and neurotransmission .
    • It has been utilized as a tool compound in studies investigating receptor interactions and signaling pathways.
  • Pharmacological Applications :
    • The unique structural features suggest applications in developing treatments for conditions characterized by unwanted calcium channel activity .
    • Potential therapeutic roles in managing neurological disorders have been highlighted due to its receptor modulation capabilities.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct features that may contribute to its unique biological profile:

Compound NameStructureUnique Features
N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineC₁₃H₁₉N₅Contains a pyrrolo-pyrimidine core; potential anti-cancer activity
4-MethylpiperidineC₆H₁₃NBasic structure without fluorination; used in various synthetic applications
TrifluoromethylbenzamideC₈H₇F₃NAromatic system; used in agrochemicals and pharmaceuticals

The trifluoromethyl group combined with the piperidine structure enhances both lipophilicity and receptor binding affinity compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies :
    • Binding affinity assays indicated significant interactions with μ-opioid receptors, suggesting potential analgesic properties .
    • Functional assays demonstrated that the compound exhibits selective agonist activity at certain receptor subtypes while showing low agonist activity at others.
  • In Vivo Assessments :
    • Animal models have been utilized to assess the efficacy of this compound in pain management. Initial findings suggest variability between in vitro binding affinity and in vivo efficacy, highlighting the need for further investigation into its pharmacokinetics and dynamics .

Properties

IUPAC Name

2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O/c1-5-2-6(4-12-3-5)13-7(14)8(9,10)11/h5-6,12H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFLPSBZAYPODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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